α4β2 nAChR Binding Affinity: Class-Level Evidence
While direct binding data for 2-(6-chloropyridin-3-yl)pyrrolidine-1-carbaldehyde itself are not available in the public literature, the closest structurally characterized analog within the 6-chloro-3-pyridinyl pyrrolidine series is N-[(6-chloro-3-pyridinyl)methyl]pyrrolidine (Compound 19). In a head-to-head radioligand binding assay against rat recombinant α4β2 neuronal nicotinic acetylcholine receptors (nAChR), Compound 19 demonstrated an IC₅₀ value of 9 nM, compared with 3.8 nM for (−)-nicotine, 6.0 nM for the imidacloprid N-desnitro metabolite (Compound 1), and 155 nM for imidacloprid itself [1]. Within the same heterocyclic modification series, replacement of pyrrolidine with trimethylammonium (Compound 22) yielded an IC₅₀ of 18 nM, while modifications to five-, six-, or seven-membered heterocyclic rings produced activity variations ranging from 4-fold higher to >6000-fold lower than (−)-nicotine [2].
| Evidence Dimension | Inhibition of [³H]-(−)-nicotine binding at rat recombinant α4β2 nAChR |
|---|---|
| Target Compound Data | Not directly reported for 2-(6-chloropyridin-3-yl)pyrrolidine-1-carbaldehyde |
| Comparator Or Baseline | N-[(6-chloro-3-pyridinyl)methyl]pyrrolidine (Compound 19): IC₅₀ = 9 nM; (−)-nicotine: IC₅₀ = 3.8 nM; Compound 1: IC₅₀ = 6.0 nM; Imidacloprid: IC₅₀ = 155 nM |
| Quantified Difference | Compound 19 is 17-fold more potent than imidacloprid (155 nM vs 9 nM) and only 2.4-fold less potent than (−)-nicotine (3.8 nM vs 9 nM) |
| Conditions | Rat recombinant α4β2 nAChR expressed in Sf9 cells; [³H]-(−)-nicotine radioligand binding assay |
Why This Matters
The pyrrolidine-containing 6-chloro-3-pyridinyl scaffold confers sub-10 nM potency at α4β2 nAChR, establishing this chemotype as a high-affinity nAChR ligand class that is mechanistically distinct from the imidazolidine-containing neonicotinoid insecticides from which it was derived.
- [1] Latli B, D'Amour K, Casida JE. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor. J Med Chem. 1999;42(12):2227-2234. PubMed ID: 10377228. View Source
- [2] Latli B, D'Amour K, Casida JE. Novel and potent 6-chloro-3-pyridinyl ligands for the α4β2 neuronal nicotinic acetylcholine receptor. ACS Figshare. 2016. View Source
